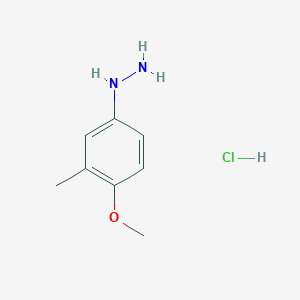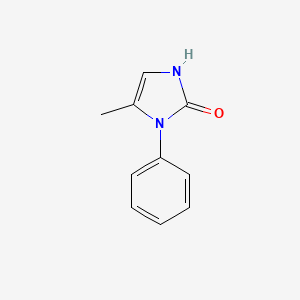
5-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one
Descripción general
Descripción
5-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse chemical and biological properties This compound features a five-membered ring containing two nitrogen atoms, one of which is part of a carbonyl group
Mecanismo De Acción
Target of Action
It is known that imidazole derivatives, which include 5-methyl-1-phenyl-2,3-dihydro-1h-imidazol-2-one, have a broad range of biological activities . These activities suggest that the compound may interact with multiple targets in the body.
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects . The exact interaction between this compound and its targets would depend on the specific biological activity being exhibited.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives , it is likely that multiple pathways are affected. The downstream effects would depend on the specific biological activity and the target of action.
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives , it is likely that the compound has multiple effects at the molecular and cellular levels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring. The reaction conditions often include heating the mixture to promote cyclization and achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and optimized reaction conditions can enhance the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl and methyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted imidazole derivatives, alcohols, and other functionalized compounds depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the development of materials with specific properties, such as catalysts and polymers.
Comparación Con Compuestos Similares
Similar Compounds
1-phenyl-2,3-dihydro-1H-imidazol-2-one: Lacks the methyl group, which may affect its reactivity and biological activity.
5-methyl-2-phenyl-2,3-dihydro-1H-imidazol-4-one: The position of the carbonyl group differs, leading to variations in chemical behavior.
1,3-dimethyl-2-phenyl-2,3-dihydro-1H-imidazol-2-one: Contains an additional methyl group, which can influence its properties.
Uniqueness
5-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a phenyl and a methyl group enhances its versatility in various applications.
Propiedades
IUPAC Name |
4-methyl-3-phenyl-1H-imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8-7-11-10(13)12(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJPZTGMDULQBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)N1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13870-70-7 | |
| Record name | 5-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-bromobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B2598412.png)

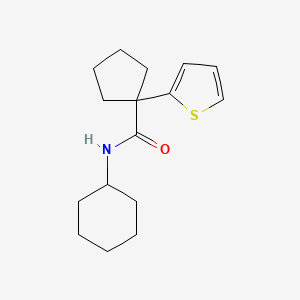
![6-(3,4-Dimethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2598419.png)
![rac-(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, cis](/img/structure/B2598422.png)
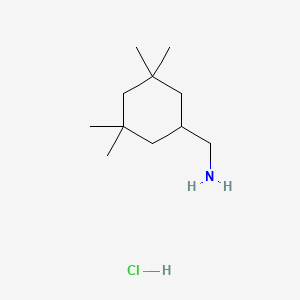
![1-[3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2598424.png)
![N-[2-(4-propylphenoxy)ethyl]acetamide](/img/structure/B2598425.png)
![(2Z)-1-[1-(2,4-dichlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-3-hydroxybut-2-en-1-one](/img/structure/B2598426.png)
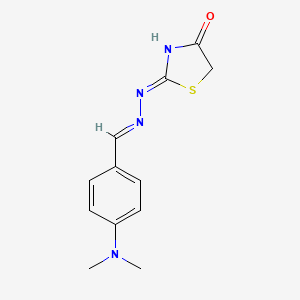
![2-[3-(4-chlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2598431.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2598432.png)

